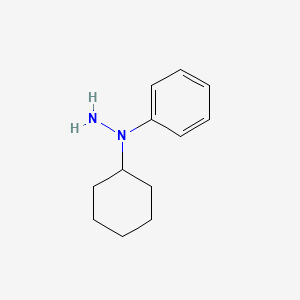

1-Cyclohexyl-1-phenylhydrazine

Description

Contextual Significance of Hydrazines in Organic Chemistry

Hydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond, derived from the inorganic compound hydrazine (B178648) (N₂H₄) by substituting one or more hydrogen atoms with organic groups. wikipedia.org These compounds are fundamental building blocks in organic synthesis, valued for their bifunctional nature and nucleophilic character. wikipedia.org Their versatility allows them to participate in a wide array of chemical transformations, making them crucial intermediates in the synthesis of numerous nitrogen-containing molecules.

One of the most notable applications of hydrazines is in the formation of hydrazones through condensation reactions with carbonyl compounds like aldehydes and ketones. fiveable.menumberanalytics.com This reaction is a cornerstone of organic chemistry, not only for the synthesis of stable hydrazone derivatives but also as a key step in reactions like the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. wikipedia.orgfiveable.me Hydrazones themselves are significant, serving as protecting groups for carbonyls and as precursors in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles. fiveable.menumberanalytics.com

The significance of hydrazines extends to the pharmaceutical, agrochemical, and material science industries. numberanalytics.comacs.org Many pharmaceutical agents, textile dyes, and photographic chemicals incorporate the hydrazine moiety or are synthesized using hydrazine derivatives. wikipedia.org Furthermore, the ability of hydrazine derivatives to generate dinitrogen gas upon reaction drives many synthetic transformations forward. wikipedia.org In recent years, hydrazines have also been explored as radical precursors for forming carbon-carbon and carbon-heteroatom bonds under photochemical and electrochemical conditions. rsc.org

Overview of Research Areas Pertaining to 1-Cyclohexyl-1-phenylhydrazine

This compound is a disubstituted hydrazine derivative that has found utility in specific areas of chemical research. Its structure, featuring both a bulky cyclohexyl group and an aromatic phenyl group attached to the same nitrogen atom, influences its reactivity and applications.

Key research areas involving this compound include:

Synthesis of Heterocyclic Compounds: A primary application of this compound is as a precursor in the synthesis of complex heterocyclic structures. For instance, it is used in the Fischer indole (B1671886) synthesis to create substituted carbazoles, which are tricyclic structures with significant biological activities. wjarr.com The reaction typically involves the condensation of this compound or its analogs with a cyclohexanone (B45756) derivative. wjarr.com

Intermediate in Multi-step Syntheses: The compound serves as a key intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of 1-cyclohexyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)hydrazine, indicating its role as a building block for targeted molecular architectures. prepchem.com

Precursor for Biologically Active Molecules: Research has explored the use of chalcones derived from cyclohexyl ketones, such as 1-cyclohexyl-3-(4-substituted-phenyl)prop-2-en-1-ones, which can be synthesized using precursors related to the cyclohexylphenyl scaffold. These chalcones are then used to create various heterocyclic compounds with potential antioxidant and antimicrobial properties. researchgate.net

Scope and Objectives of the Academic Research Survey on this compound

This article provides a focused academic survey on the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview of this compound based on available research literature.

The scope of this survey is strictly limited to the following aspects of this compound:

Introduction: To contextualize the importance of hydrazines in organic chemistry and introduce the specific research areas related to this compound.

Chemical Properties and Synthesis: To detail the known physical and chemical properties of the compound and to outline documented methods for its synthesis.

Reactivity and Applications: To explore the chemical reactivity of this compound and its application as a reagent and intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

This survey will adhere strictly to the outlined sections and will not include information outside of this defined scope. The content will be presented in a professional and authoritative tone, supported by data tables and detailed research findings from diverse sources.

Below is a table summarizing the key properties of this compound and related compounds discussed in this survey.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 77612-47-6 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Compound Name | Phenylhydrazine (B124118) |

| CAS Number | 100-63-0 |

| Molecular Formula | C₆H₈N₂ |

| Melting Point | 19.5 °C (67.1 °F) |

| Flash Point | 88 °C (190 °F) |

| Compound Name | Cyclohexanone phenylhydrazone |

| CAS Number | 946-82-7 |

| Molecular Formula | C₁₂H₁₆N₂ |

| Compound Name | Ethanone, 1-cyclohexyl-, phenylhydrazone |

| CAS Number | 16917-30-9 |

| Molecular Formula | C₁₄H₂₀N₂ |

| Molecular Weight | 216.326 g/mol |

Note: Data for this compound is limited in publicly available databases. The table includes data for closely related and precursor compounds for context. chemsrc.comnih.govlookchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-cyclohexyl-1-phenylhydrazine |

InChI |

InChI=1S/C12H18N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,13H2 |

InChI Key |

FFWWXLMIYACZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 1 Phenylhydrazine

Retrosynthetic Analysis and Precursor Selection for 1-Cyclohexyl-1-phenylhydrazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the formation of the C-N and N-N bonds.

The first and most intuitive disconnection is at the N-cyclohexyl bond (C-N bond). This leads to two synthons: a phenylhydrazine (B124118) anion and a cyclohexyl cation. The corresponding synthetic equivalents are phenylhydrazine and a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). This approach falls under the category of nucleophilic substitution.

A second disconnection can be envisioned at the N-N bond. This would lead to a cyclohexylphenylamine anion and an amino cation. A more practical application of this bond-forming strategy involves the reduction of an N-nitroso precursor. This retrosynthetic path suggests N-cyclohexylaniline as a key precursor, which can be nitrosated and subsequently reduced to form the target hydrazine (B178648).

A third approach involves the formation of the N-phenyl bond, which is less common for this specific target. A more viable strategy related to building the hydrazine moiety is through the condensation of phenylhydrazine with cyclohexanone (B45756), followed by the reduction of the resulting hydrazone. This effectively forms the N-cyclohexyl bond in a two-step sequence.

Based on this analysis, the primary precursors selected for the synthesis of this compound are:

Phenylhydrazine

Cyclohexanone

Cyclohexyl halides (e.g., cyclohexyl bromide)

N-Cyclohexylaniline

Classical Hydrazine Synthesis Routes Applied to this compound

Classical methods for the synthesis of 1,1-disubstituted hydrazines can be readily applied to the preparation of this compound. These methods primarily include reductive amination and nucleophilic substitution strategies.

Reductive Amination Approaches to the Hydrazine Moiety

Reductive amination is a powerful method for the formation of C-N bonds. In the context of this compound synthesis, this can be achieved through a two-step process involving the formation of a hydrazone intermediate followed by its reduction.

The initial step is the condensation reaction between cyclohexanone and phenylhydrazine to form cyclohexanone phenylhydrazone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

The subsequent step is the reduction of the C=N double bond of the hydrazone to a C-N single bond. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Common reducing agents for hydrazones include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

| Precursors | Intermediate | Reducing Agent | Product | Reference |

| Cyclohexanone, Phenylhydrazine | Cyclohexanone phenylhydrazone | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound | cdnsciencepub.com |

| Cyclohexanone, Phenylhydrazine | Cyclohexanone phenylhydrazone | Sodium Borohydride (NaBH₄) | This compound | General knowledge |

| Cyclohexanone, Phenylhydrazine | Cyclohexanone phenylhydrazone | Lithium Aluminum Hydride (LiAlH₄) | This compound | General knowledge |

Another approach is the reduction of an N-nitrosoamine. In this method, N-cyclohexylaniline is first treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form N-Cyclohexyl-N-nitrosoaniline. This intermediate is then reduced to the corresponding hydrazine. A potent reducing agent like lithium aluminum hydride is typically required for this transformation. prepchem.com

Nucleophilic Substitution Strategies for this compound Synthesis

Nucleophilic substitution offers a direct route to this compound by forming the N-cyclohexyl bond through the reaction of a nucleophilic nitrogen with an electrophilic cyclohexyl group. The most common implementation of this strategy is the N-alkylation of phenylhydrazine with a cyclohexyl halide.

In this reaction, phenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of the cyclohexyl halide (e.g., cyclohexyl bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to enhance the nucleophilicity of the hydrazine.

A significant challenge in the direct alkylation of phenylhydrazine is the potential for over-alkylation, leading to the formation of 1,2-dicyclohexyl-1-phenylhydrazine, and the issue of regioselectivity (alkylation at N-1 versus N-2). To achieve selective mono-alkylation at the desired nitrogen, the use of a protecting group on one of the nitrogen atoms of phenylhydrazine can be employed. For instance, one nitrogen can be protected as a carbamate, followed by alkylation of the other nitrogen and subsequent deprotection.

| Nucleophile | Electrophile | Base | Solvent | Product |

| Phenylhydrazine | Cyclohexyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile | This compound |

| Phenylhydrazine | Cyclohexyl iodide | Triethylamine (Et₃N) | Dichloromethane (DCM) | This compound |

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-N and N-N bonds, offering milder reaction conditions and improved selectivity compared to classical methods. These include transition metal-catalyzed coupling reactions and organocatalytic methods.

Transition Metal-Catalyzed Coupling Reactions for N-N Bond Formation

Transition metal catalysis provides efficient pathways for the formation of N-N bonds, which can be applied to the synthesis of 1,1-disubstituted hydrazines. While specific examples for this compound are not extensively reported, analogous transformations suggest the feasibility of such approaches.

For instance, copper-catalyzed coupling reactions have been developed for the synthesis of N,N-disubstituted hydrazines from N-acyl-N'-substituted hydrazines and aryl iodides. A plausible route to this compound could involve the coupling of a protected cyclohexylhydrazine (B1595531) with an aryl halide, or vice versa, followed by deprotection.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for N-N bond formation. These reactions can couple a wide range of aryl and aliphatic amines with O-benzoylated hydroxamates to form hydrazides, which can be further derivatized. An adaptation of this methodology could potentially be used to construct the this compound framework.

Iridium-catalyzed N-allylation of hydrazines has been demonstrated, showcasing the ability of transition metals to facilitate selective C-N bond formation at the hydrazine moiety. While this specific reaction involves an allyl group, it highlights the potential for developing iridium-catalyzed methods for the N-alkylation of phenylhydrazine with cyclohexyl precursors.

| Catalyst System | Reactant 1 | Reactant 2 | General Product Type |

| Copper(I) iodide / Ligand | N-Acyl-N'-cyclohexylhydrazine | Phenyl iodide | N-Acyl-N-cyclohexyl-N'-phenylhydrazine |

| Nickel(II) complex / Silane | Cyclohexylamine | O-Benzoyl-N-phenylhydroxylamine | This compound |

| [Ir(COD)Cl]₂ / Pyridine | Phenylhydrazine | Cyclohexyl carbonate | This compound |

Organocatalytic Methods in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. While direct organocatalytic methods for the synthesis of this compound are not well-established, related methodologies suggest potential avenues.

One such approach is the organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. This method could be adapted to the reduction of the cyclohexanone phenylhydrazone intermediate. A chiral Brønsted acid catalyst, for example, could facilitate the enantioselective reduction of the C=N bond, which would be relevant for the synthesis of chiral derivatives of this compound.

Another strategy involves the vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes under aminocatalytic conditions. This concept of activating a molecule through the formation of a hydrazone could potentially be applied to the functionalization of a cyclohexyl or phenyl precursor in a catalytic manner to build the target molecule.

| Catalyst Type | Reactant 1 | Reactant 2 | Proposed Transformation |

| Chiral Brønsted Acid | Cyclohexanone phenylhydrazone | Hantzsch ester | Asymmetric reduction to this compound |

| Chiral Secondary Amine (e.g., MacMillan catalyst) | Cyclohexanone | Phenylhydrazine derivative with an activating group | Catalytic formation of an activated intermediate for subsequent reaction |

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. The key parameters that can be adjusted include the choice of reactants, solvents, catalysts, temperature, and reaction time.

In the context of the N-alkylation of phenylhydrazine with a cyclohexyl halide, the selection of the base and solvent system is paramount. The use of a strong base, such as sodium amide (NaNH₂), in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the selective α-alkylation of phenylhydrazine. google.com This combination facilitates the formation of the sodium phenylhydrazide, which is a more potent nucleophile. The solubility of this intermediate in the reaction medium can significantly influence the reaction's success. google.com

The reactivity of the alkylating agent also plays a role in determining the optimal reaction temperature and duration. For less reactive alkylating agents, such as n-butyl chloride, higher temperatures (40-45°C) and longer reaction times (5 hours) may be necessary to achieve a good yield. google.com Conversely, more reactive halides might allow for lower reaction temperatures.

The molar ratio of the reactants is another important factor. An excess of either the phenylhydrazine or the cyclohexyl halide can lead to the formation of byproducts. Therefore, maintaining a stoichiometric balance is often preferred, although in some cases, a slight excess of one reactant may be used to drive the reaction to completion.

The following interactive table summarizes the impact of various parameters on the yield of 1-alkyl-1-phenylhydrazine synthesis via N-alkylation, based on findings from related syntheses.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaNH₂) | - | Stronger bases generally lead to higher yields by more effectively deprotonating the hydrazine. |

| Solvent | Protic Solvent (e.g., Ethanol) | Aprotic Polar Solvent (e.g., THF) | Nonpolar Solvent (e.g., Toluene) | Aprotic polar solvents that dissolve the metal-hydrazide intermediate are often optimal. google.com |

| Temperature | Low Temperature (e.g., 0-10°C) | Moderate Temperature (e.g., 20-45°C) | High Temperature (e.g., >60°C) | The optimal temperature depends on the reactivity of the alkylating agent; higher temperatures may be needed for less reactive halides. google.com |

| Reactant Ratio | Excess Phenylhydrazine | Equimolar | Excess Cyclohexyl Halide | Equimolar ratios are generally preferred to minimize side reactions. |

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound presents interesting stereochemical aspects primarily related to the cyclohexyl ring. The cyclohexane (B81311) moiety can exist in different conformations, with the chair conformation being the most stable. Substituents on the ring can occupy either axial or equatorial positions.

In this compound, the phenylhydrazine group is a substituent on the cyclohexane ring. Due to steric hindrance, it is expected that the most stable conformation would have the bulky phenylhydrazine group in an equatorial position to minimize 1,3-diaxial interactions.

While this compound itself is achiral, the introduction of substituents on either the cyclohexyl or the phenyl ring could create chiral centers, leading to the possibility of enantiomers and diastereomers. For instance, if a substituent is introduced on the cyclohexyl ring (other than at the 1 or 4 positions), the carbon atom to which the phenylhydrazine group is attached could become a stereocenter.

Furthermore, rotation around the N-N single bond in hydrazines is generally rapid at room temperature. However, in sterically hindered hydrazines, this rotation can be restricted, potentially leading to atropisomerism. While there is no specific literature found detailing the isolation of stable atropisomers of this compound, it remains a theoretical possibility depending on the steric bulk of any additional substituents.

In related structures, such as the 1-(1-phenyl-2-methylcyclohexyl)piperidines, the relative stereochemistry of substituents on the cyclohexyl ring (cis- and trans-isomers) has been established using NMR spectroscopy. This suggests that similar analytical techniques could be employed to study the stereochemistry of substituted derivatives of this compound.

Scalability of this compound Production

The scalability of a synthetic process is a crucial consideration for the transition from laboratory-scale preparation to industrial production. For the synthesis of this compound, several factors would need to be addressed to ensure a safe, efficient, and economically viable large-scale process.

The choice of synthetic route is a primary determinant of scalability. For instance, the use of hazardous reagents like lithium aluminum hydride in the reduction of N-cyclohexyl-N-nitrosoaniline may pose challenges on a large scale due to safety and handling concerns. In contrast, the N-alkylation of phenylhydrazine with a cyclohexyl halide might be more amenable to scale-up, provided that the reaction conditions are well-controlled.

A significant development in the industrial production of related compounds, such as phenylhydrazine salts, is the move from traditional batch processing to continuous flow chemistry. google.com Continuous flow processes offer several advantages for large-scale synthesis, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and greater consistency in product quality. google.com Such a process for the synthesis of this compound would involve continuously feeding the reactants into a reactor where the reaction occurs, followed by continuous purification.

Key considerations for scaling up the production of this compound are summarized in the table below.

| Factor | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Process Type | Batch | Batch or Continuous Flow | Continuous flow offers better safety and control for exothermic reactions. google.com |

| Reagent Handling | Manual addition | Automated dosing systems | Safe handling of corrosive and flammable materials is critical. |

| Heat Management | Simple heating/cooling baths | Jacketed reactors, heat exchangers | Efficient heat removal is crucial for exothermic reactions to prevent runaways. |

| Work-up and Isolation | Extraction, rotary evaporation | Centrifugation, filtration, large-scale distillation | The efficiency and environmental impact of the work-up process are important. |

| Cost of Goods | High purity reagents are common | Cost-effective starting materials and solvents are necessary | The overall process economics must be favorable. |

Purification and Isolation Strategies for this compound

The purification and isolation of this compound are essential steps to obtain the compound in high purity, free from starting materials, reagents, and byproducts. Several standard laboratory and industrial techniques can be employed for this purpose.

Distillation is a common method for purifying liquid products. For 1-alkyl-1-phenylhydrazines, which can be thermolabile due to the N-N bond, distillation under high vacuum is often preferred to lower the boiling point and prevent decomposition. google.com For high-boiling compounds, thin-film evaporation can be an advantageous technique. google.com It has been reported that this compound can be distilled at 120°-150° C under a pressure of 0.2 mm Hg.

Crystallization is another effective purification method, particularly if the target compound is a solid at room temperature or forms stable crystalline salts. 1-Alkyl-1-phenylhydrazines are basic and can form salts with inorganic or organic acids. If these salts are crystalline, they can be purified by recrystallization. The pure hydrazine can then be liberated by treatment with a strong base. google.com For crude products that are oils, trituration with a non-polar solvent like n-hexane may induce crystallization.

Chromatographic techniques are also widely used for the purification of organic compounds. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be effective for separating this compound from impurities with different polarities. google.com For smaller scale preparations or for obtaining very high purity material, preparative thin-layer chromatography (TLC) can be utilized. google.com In some cases, derivatization of the hydrazine to a more easily separable compound, followed by regeneration of the pure hydrazine, can be a viable strategy.

The choice of purification method will depend on the physical properties of this compound, the nature of the impurities, and the desired scale of production. A combination of these techniques may be necessary to achieve the desired level of purity.

Reactivity and Chemical Transformations of 1 Cyclohexyl 1 Phenylhydrazine

Redox Chemistry of 1-Cyclohexyl-1-phenylhydrazine

The redox chemistry of this compound is primarily centered on the hydrazine (B178648) functional group. While specific studies on the electrochemical oxidation of this compound are not extensively documented, the behavior of the closely related compound, phenylhydrazine (B124118), provides valuable insights. The electrochemical oxidation of phenylhydrazine is an irreversible, diffusion-controlled process. iosrjournals.org This process involves the transfer of electrons and is sensitive to the pH of the medium. iosrjournals.org In acidic conditions, a significant anodic peak is observed, which shifts to more positive potentials with increasing pH. iosrjournals.org In alkaline solutions, the anodic current tends to decrease as the pH rises. iosrjournals.org Controlled potential electrolysis of phenylhydrazine suggests a two-electron transfer process. iosrjournals.org

The oxidation of phenylhydrazine can also be initiated by chemical oxidants and is known to be a complex reaction that can proceed through various intermediates, including the formation of superoxide (B77818) radicals. nanochemres.org This reactivity underscores the potential of the hydrazine moiety in this compound to undergo oxidation under appropriate conditions.

Reactions of this compound as a Reducing Agent in Organic Transformations

Hydrazine and its derivatives are well-established reducing agents in organic synthesis, and this compound is expected to exhibit similar properties. One of the key applications of hydrazine derivatives is in transfer hydrogenation reactions. wikipedia.org In this process, the hydrazine derivative serves as a source of hydrogen to reduce unsaturated functional groups in other molecules, often in the presence of a metal catalyst. wikipedia.org

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The directing effect of the N-cyclohexyl-N-hydrazinyl substituent plays a crucial role in determining the regioselectivity of these reactions. The nitrogen atom directly attached to the phenyl ring possesses a lone pair of electrons, which can be delocalized into the aromatic pi-system through resonance. This electron-donating effect activates the ring towards electrophilic attack.

Generally, substituents with lone pairs on the atom connected to the aromatic ring are ortho, para-directing. wikipedia.orgorganicchemistrytutor.com This is because the resonance structures that delocalize the positive charge in the arenium ion intermediate are more stable when the electrophile attacks at the ortho and para positions. Therefore, nitration, halogenation, and Friedel-Crafts reactions on this compound are expected to yield predominantly ortho- and para-substituted products.

However, the bulky cyclohexyl group attached to the nitrogen may exert a significant steric hindrance, potentially favoring the formation of the para-substituted isomer over the ortho-substituted one. The precise ratio of ortho to para products would depend on the specific electrophile and the reaction conditions employed.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ | para-nitro-1-cyclohexyl-1-phenylhydrazine, ortho-nitro-1-cyclohexyl-1-phenylhydrazine |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | para-halo-1-cyclohexyl-1-phenylhydrazine, ortho-halo-1-cyclohexyl-1-phenylhydrazine |

| Friedel-Crafts Alkylation | R⁺ | para-alkyl-1-cyclohexyl-1-phenylhydrazine, ortho-alkyl-1-cyclohexyl-1-phenylhydrazine |

| Friedel-Crafts Acylation | RCO⁺ | para-acyl-1-cyclohexyl-1-phenylhydrazine, ortho-acyl-1-cyclohexyl-1-phenylhydrazine |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The participation of this compound in such reactions can be envisioned in several ways, primarily involving the reactivity of the N-H bond or the potential for C-H activation of the phenyl ring.

One of the most relevant transformations is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. wikipedia.orgnanochemres.org In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This compound, possessing an N-H bond, could potentially serve as the amine component in such a coupling with an aryl halide, leading to the formation of a tri-substituted hydrazine derivative.

While specific literature detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions is scarce, the general principles of these reactions suggest its potential utility. The success of such a reaction would depend on factors like the choice of palladium precursor, the ligand, the base, and the reaction conditions to achieve efficient coupling and avoid potential side reactions.

Applications of 1 Cyclohexyl 1 Phenylhydrazine As a Synthetic Intermediate

Precursor in Heterocyclic Chemistry

The reactivity of the hydrazine (B178648) moiety makes 1-Cyclohexyl-1-phenylhydrazine a key starting material for synthesizing numerous nitrogen-containing heterocyclic compounds.

The Fischer indole (B1671886) synthesis is a prominent reaction for creating indole rings from arylhydrazines and carbonyl compounds like aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.com When this compound is used, it leads to the formation of N-cyclohexylindoles. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the indole core. alfa-chemistry.comnih.gov

The general mechanism involves:

Hydrazone Formation: Reaction of this compound with a ketone or aldehyde.

Tautomerization: The hydrazone isomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: An electrocyclic rearrangement breaks the N-N bond and forms a C-C bond.

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) to form the stable aromatic indole ring. alfa-chemistry.com

This pathway is crucial for synthesizing indoles with a bulky N-cyclohexyl substituent, which can be valuable in medicinal chemistry and material science.

Furthermore, this compound is instrumental in the synthesis of carbazoles. A one-pot reaction with cyclohexanone (B45756) derivatives under metal-free conditions can produce various substituted carbazoles. rsc.orgbohrium.com The process involves a sequence of condensation, cyclization (akin to the Fischer indole synthesis to form a tetrahydrocarbazole intermediate), and subsequent dehydrogenation to yield the aromatic carbazole (B46965) structure. rsc.orgresearchgate.net

Table 1: Synthesis of Heterocycles via Fischer Indole Synthesis Pathway

| Starting Materials | Product Type | Key Reaction |

| This compound + Aldehyde/Ketone | N-Cyclohexylindoles | Fischer Indole Synthesis |

| This compound + Cyclohexanone | N-Cyclohexylcarbazoles | Fischer-Borsche Synthesis / Dehydrogenation |

Substituted hydrazines are fundamental building blocks for pyrazole (B372694) and pyrazolone (B3327878) synthesis. The classic Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound. nih.govmdpi.com

Pyrazoles: By reacting this compound with a 1,3-diketone, 1-phenyl-1-cyclohexyl-substituted pyrazoles can be synthesized. The reaction conditions can influence the regioselectivity of the final product, yielding different isomers based on which carbonyl group of the diketone is attacked first. mdpi.comnih.gov

Pyrazolones: Similarly, the reaction of this compound with β-ketoesters leads to the formation of N-substituted pyrazolones. nih.govresearchgate.net This condensation reaction is a cornerstone for creating a wide array of pyrazolone derivatives. researchgate.net

These N-substituted pyrazoles and pyrazolones can be further modified to create fused heterocyclic systems. For instance, aminopyrazoles derived from these initial reactions can serve as precursors for synthesizing pyrazole-fused pyridines and other complex heterocyclic structures through multicomponent reactions. researchgate.net

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

| Reactant for this compound | Product Class | Synthetic Method |

| 1,3-Diketone | 1-Phenyl-1-cyclohexyl-pyrazole | Knorr Pyrazole Synthesis |

| β-Ketoester | 1-Phenyl-1-cyclohexyl-pyrazolone | Knorr Pyrazolone Synthesis |

| Functionalized Pyrazole Derivative | Fused Pyrazole Systems | Multicomponent Reactions |

The versatility of this compound extends to the synthesis of other nitrogen heterocycles. Hydrazine derivatives are known precursors for a variety of ring systems. For example, they can react with α,β-unsaturated ketones to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov Depending on the reaction partners and conditions, other heterocycles such as pyridazines or triazines could potentially be synthesized, although specific examples starting directly from this compound are less commonly documented than for indoles and pyrazoles. The presence of both phenyl and cyclohexyl groups on the nitrogen atom can introduce interesting steric and electronic properties to the resulting heterocyclic products.

Building Block in Complex Organic Synthesis

The heterocyclic scaffolds derived from this compound, particularly the indole nucleus, are foundational in the total synthesis of complex natural products. nih.govnih.govbohrium.com The Fischer indole synthesis, for which substituted hydrazines are essential, has been a key step in the synthesis of numerous alkaloids and other biologically active molecules. wikipedia.org

For instance, the core structure of many complex indole alkaloids can be constructed using an appropriately substituted phenylhydrazine (B124118). While specific total syntheses employing the N-cyclohexyl variant are specialized, the principle remains a powerful demonstration of its utility. The indole or carbazole moiety serves as a rigid and functionalizable template upon which further stereocenters and rings can be built to achieve the final complex target. researchgate.netresearchgate.net The N-cyclohexyl group can influence the solubility, lipophilicity, and conformational properties of the intermediates and final products, which can be a strategic element in a multi-step synthesis.

Role in the Synthesis of Advanced Organic Materials

The derivatives of this compound are also valuable precursors in the field of materials science, particularly for organic dyes and pigments.

Pyrazolones, which are readily synthesized from hydrazines like this compound, are key components in a class of dyes known as azopyrazolones. These dyes are created by coupling a diazotized aromatic amine with a pyrazolone derivative. researchgate.net

The synthesis pathway would involve:

Pyrazolone Formation: Synthesis of a 1-phenyl-1-cyclohexyl-pyrazolone from this compound and a β-ketoester.

Azo Coupling: The resulting pyrazolone is then coupled with a diazonium salt to form a highly conjugated azo dye.

The specific substituents on the pyrazolone ring, including the N-phenyl and N-cyclohexyl groups, would modulate the final color and properties (such as lightfastness and solubility) of the dye. Pyrazolone-based azo dyes are known for their bright yellow to red colors. Additionally, pyrazole derivatives containing indole or carbazole moieties have been investigated for creating specific monoazo dyes. google.com

Functional Molecules for Electronics and Optics Derived from this compound

This compound serves as a valuable precursor for the synthesis of carbazole-based functional molecules, which are pivotal in the field of organic electronics and optics. The primary route to these molecules is the Fischer indole synthesis, a classic and effective method for creating indole rings from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. thermofisher.comwikipedia.orgbyjus.com In this reaction, this compound can react with a suitable ketone, such as cyclohexanone, to produce 9-phenyl-1,2,3,4,5,6,7,8-octahydrocarbazole, a core structure that can be further modified.

Carbazole derivatives are extensively used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent hole-transporting properties. researchgate.netnrel.gov These materials are characterized by high thermal stability and the ability to form stable, amorphous thin films, which are crucial for device longevity and performance. nih.gov The nitrogen atom and the aromatic rings in the carbazole structure create a delocalized π-electron system that facilitates the movement of positive charge carriers (holes).

Molecules derived from precursors like this compound can be engineered to function as hole-transporting materials (HTMs) or as host materials in the emissive layer of OLEDs. nih.govresearchgate.net For instance, carbazole-based hosts are used in phosphorescent OLEDs (PhOLEDs) to support light-emitting guest molecules. nih.gov The introduction of bulky substituents, such as the cyclohexyl group, can enhance the material's solubility and prevent undesirable crystallization in thin films, leading to improved device morphology and efficiency. researchgate.netnih.gov

The electronic properties of these carbazole derivatives, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be fine-tuned through chemical modification to ensure efficient charge injection and transport within the device stack. nih.gov Research has demonstrated that carbazole derivatives can achieve high hole mobility and possess high triplet energy levels, making them suitable for hosting blue phosphorescent emitters, which are essential for full-color displays and white lighting applications. nih.govnih.gov The performance of devices using such materials is often comparable to, and sometimes exceeds, that of devices using standard materials like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine). researchgate.net

Table 1: Performance of Representative Carbazole-Based Materials in Organic Electronic Devices

| Material Class | Application | Key Performance Metric | Device Efficiency |

| Phenyl-Carbazyl Derivatives | Hole-Transport Layer (HTL) in OLEDs | Luminance Efficiency | Up to 5.64 cd/A at 50 mA/cm² researchgate.net |

| Pyridinyl-Carbazole Hosts | Host for Phosphorescent Emitters in OLEDs | Triplet Energy | 2.81 - 2.82 eV nih.gov |

| Carbazole-π-Imidazole Derivatives | Deep-Blue Emitter in non-doped OLEDs | External Quantum Efficiency (EQE) | Up to 4.43% nih.gov |

| Pyrene with Carbazole Substituents | Emissive Layer in OLEDs | Maximum Brightness | ~2500 cd/m² researchgate.net |

| Carbazole-based HTMs | Hole-Transport Layer in Perovskite Solar Cells | Power Conversion Efficiency (PCE) | >12% nrel.govepa.gov |

Polymeric Materials Incorporating this compound Motifs

The incorporation of phenylhydrazine units into polymer backbones is an established method for creating functional materials with unique electronic and physical properties. This compound can be utilized as a monomer in copolymerization reactions to synthesize novel polymers. The presence of the bulky cyclohexyl and aromatic phenyl groups on the hydrazine nitrogen can significantly influence the resulting polymer's characteristics, such as solubility, thermal stability, and morphology.

A relevant example is the chemical oxidative copolymerization of phenyl hydrazine hydrochloride with another monomer, such as 4,4′-diaminodiphenyl sulfone, to produce a copolymer. e-journals.in This type of synthesis is typically carried out in an acidic medium using an oxidizing agent like potassium persulfate. e-journals.in The resulting copolymers often exhibit considerable solubility in common organic solvents like DMSO, DMF, and THF, a significant advantage over many insoluble conductive polymers. e-journals.in This enhanced solubility is attributed to the disruption of polymer chain packing by the substituent groups. e-journals.in

Similarly, terpolymers have been synthesized through the condensation of p-phenylenediamine (B122844) and phenyl hydrazine with formaldehyde (B43269) in a refluxing solvent. nih.gov This process yields a resinous material whose solubility and other physical properties are dictated by its constituent monomers. nih.gov By substituting phenylhydrazine with this compound in such a reaction, a new terpolymer could be formed. The bulky cyclohexyl group would likely enhance the polymer's solubility in organic solvents and alter its chain morphology, potentially leading to materials with tailored properties for specific applications. These polymers can be characterized using a variety of analytical techniques, including FTIR and NMR for structural confirmation and Gel-Permeation Chromatography (GPC) to determine molecular weight. nih.gov

Table 2: Example Synthesis of a Phenylhydrazine-Containing Polymer

| Polymer Type | Monomers | Reagents & Conditions | Resulting Polymer Properties |

| Copolymer e-journals.in | Phenyl hydrazine hydrochloride, 4,4'-diaminodiphenyl sulfone | Potassium persulfate (oxidant), 1 M HCl, 0-5°C then room temp. | Soluble in DMSO, DMF, THF; Electrical conductivity of 2.14x10⁻² S cm⁻¹ |

| Terpolymer nih.gov | p-Phenylenediamine, Phenyl hydrazine, Formaldehyde | Dimethylformamide (solvent), Reflux at 130°C for 6h | Dark brown resin; Soluble in DMSO, HCl, H₂SO₄ |

Use in Analytical Reagent Chemistry for Derivatization and Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). rsc.org Hydrazine-based reagents, including substituted phenylhydrazines like this compound, are widely employed for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.netnih.gov

The fundamental reaction involves the condensation of the hydrazine functional group (-NHNH₂) with the carbonyl group (C=O) of an analyte to form a stable hydrazone derivative. byjus.comresearchgate.net This reaction offers several analytical advantages:

Enhanced Detectability : Many analytes lack a chromophore, making them difficult to detect using common UV-Vis detectors in HPLC. By reacting the analyte with an aromatic hydrazine like this compound, a phenyl group is attached to the analyte. This aromatic moiety acts as a chromophore, allowing the derivative to be detected with high sensitivity. rsc.org

Improved Specificity : Derivatization can be used to selectively target specific functional groups. A pre-column derivatization approach can shift the maximum absorption wavelength of the analyte to a region where interference from the sample matrix is minimal. rsc.org For example, reacting phenylhydrazines with 4-nitrobenzaldehyde (B150856) creates a derivative with a significant redshift in its absorption maximum, moving it into the visible region and away from interfering substances. rsc.org

Modified Chromatographic Behavior : The derivatization changes the analyte's polarity, volatility, and molecular weight, which can improve its separation characteristics on a chromatographic column. researchgate.net

The reaction with this compound would proceed similarly to other phenylhydrazines, where it would react with aldehydes or ketones in a sample to form the corresponding 1-cyclohexyl-1-phenylhydrazone. researchgate.netscirp.org This derivative can then be easily separated and quantified. The limits of detection for such methods can be very low, often in the micrograms per milliliter (µg/mL) range, making this a powerful technique for trace analysis. rsc.org

Table 3: Principles of Derivatization Using Hydrazine Reagents

| Analyte Functional Group | Derivatizing Reagent Class | Reaction Product | Analytical Advantage | Technique |

| Carbonyl (Aldehyde, Ketone) | Phenylhydrazines | Phenylhydrazone | Introduction of a UV-absorbing chromophore, increased molecular weight. rsc.orgresearchgate.net | HPLC-UV, GC-MS |

| Carbonyl (Aldehyde, Ketone) | Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | Forms a colored derivative, suitable for visible detection and HPLC. researchgate.netnih.gov | HPLC-UV/Vis |

| Carbonyl (Aldehyde, Ketone) | Dansylhydrazine | Dansylhydrazone | Introduction of a highly fluorescent tag. researchgate.net | HPLC-Fluorescence |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclohexyl 1 Phenylhydrazine

Conformational Analysis of 1-Cyclohexyl-1-phenylhydrazine Through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of flexible molecules like this compound in solution. The molecule's structure, featuring a cyclohexyl ring and a phenyl group attached to the same nitrogen atom, allows for a complex conformational landscape.

The conformational analysis of N-substituted hydrazines is crucial for understanding their reactivity and biological activity. In the case of this compound, the primary conformational isomerism arises from the chair conformation of the cyclohexyl ring and the orientation of the substituents on the nitrogen atom. The cyclohexyl ring can exist in two rapidly interconverting chair conformations, with the phenylhydrazine (B124118) group occupying either an axial or an equatorial position. The relative populations of these conformers are influenced by steric and electronic effects.

Theoretical studies on related systems, such as phenylcyclohexane, have shown that the equatorial conformation is generally more stable due to lower steric hindrance. researchgate.net For this compound, a similar preference for the equatorial conformer is expected to minimize steric interactions between the phenylhydrazine moiety and the axial hydrogens of the cyclohexyl ring.

Furthermore, rotation around the N-N and N-C bonds introduces additional conformational possibilities. The orientation of the phenyl group relative to the rest of the molecule can be investigated using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons. nih.gov In related N-acylhydrazone systems, 2D NOESY experiments have been instrumental in determining the preferred conformation around the amide bond. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexyl and phenyl groups. The chemical shifts and coupling constants of the cyclohexyl protons would be particularly informative about the ring's conformation. In an equatorial conformation, the proton on the carbon bearing the substituent (C1) would typically appear at a different chemical shift compared to the axial conformation. The complexity of the spectrum can be further analyzed using computational methods, which can predict the NMR parameters for different low-energy conformations. libretexts.org

| Proton Environment | Expected ¹H NMR Chemical Shift Range (ppm) | Expected Multiplicity |

| Phenyl-H | 6.5 - 7.5 | Multiplet |

| Cyclohexyl-H (methine) | 3.0 - 4.0 | Multiplet |

| Cyclohexyl-H (methylene) | 1.0 - 2.5 | Multiplet |

| N-H | Variable (broad) | Singlet (broad) |

Table 1: Predicted ¹H NMR Data for this compound

The ¹³C NMR spectrum would complement the ¹H NMR data, with the chemical shift of the C1 carbon of the cyclohexyl ring being a key indicator of the axial/equatorial equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Structure and Bonding in this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations of the phenyl group are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the cyclohexyl ring will likely be observed between 2850 and 3000 cm⁻¹.

The C=C stretching vibrations of the phenyl ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The N-N stretching vibration, which is often weak in the IR spectrum, is expected in the 1100-1250 cm⁻¹ region. The C-N stretching vibrations will also contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern of the benzene (B151609) ring and are expected in the 690-900 cm⁻¹ region. For a monosubstituted benzene ring, strong bands are typically observed around 750 cm⁻¹ and 700 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The N-N bond, being more polarizable, may show a more intense band in the Raman spectrum compared to the IR spectrum. Similarly, the symmetric vibrations of the phenyl and cyclohexyl rings are often more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| N-N Stretch | 1100 - 1250 | 1100 - 1250 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Weak |

Table 2: Predicted Vibrational Frequencies for this compound

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, the analysis of related structures can provide valuable insights into its likely solid-state conformation and intermolecular interactions.

The crystal structure of a closely related compound, (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, reveals that the cyclohexane (B81311) ring adopts a chair conformation. researchgate.net In this structure, the cyclohexane ring is inclined to the mean plane of the thiourea (B124793) moiety. researchgate.net It is highly probable that the cyclohexyl ring in this compound also adopts a stable chair conformation in the solid state.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the packing of molecules in a crystal lattice. In this compound, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the solid state. The phenyl rings can also participate in π-π stacking interactions, further stabilizing the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, it is a possibility that should be considered. The existence of different conformers and the potential for various hydrogen bonding arrangements could lead to the formation of different crystal packing, resulting in polymorphism. The study of hydrazine (B178648) has revealed multiple solid-solid phase transitions under high pressure, indicating its capability to adopt different crystalline arrangements. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

The molecular formula of this compound is C₁₂H₁₈N₂. The high-resolution mass spectrum would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with the calculated molecular weight of this compound. whitman.edu

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation mechanism for amines. libretexts.orgmiamioh.edu This could lead to the loss of a cyclohexyl radical or a phenyl radical.

The fragmentation of the cyclohexyl ring itself is also a likely process, often involving the loss of ethene (C₂H₄). whitman.edu The fragmentation of the phenylhydrazine moiety can lead to the formation of characteristic ions such as the phenyl cation (m/z 77) and the anilinium ion (m/z 93).

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₂H₁₈N₂]⁺• | Molecular Ion |

| 107 | [C₆H₅NHNH₂]⁺• | Loss of cyclohexene |

| 105 | [C₆H₅N₂]⁺ | Loss of cyclohexyl radical and H |

| 93 | [C₆H₅NH₂]⁺• | Cleavage of N-N bond with H transfer |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 3: Predicted Fragmentation Pathways for this compound

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenylhydrazine chromophore.

Phenylhydrazine itself exhibits absorption bands in the ultraviolet region. spectrabase.com The spectrum of this compound is likely to be similar to that of other N-alkyl-N-phenylhydrazines. For instance, 1-methyl-1-phenylhydrazine (B1203642) shows absorption maxima around 245 nm and 280 nm. nist.gov These absorptions are attributed to π → π* transitions within the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atoms.

The position and intensity of the absorption bands can be influenced by the solvent polarity. In more polar solvents, a slight shift in the absorption maxima may be observed. The presence of the cyclohexyl group, being an alkyl substituent, is not expected to cause a major shift in the absorption maxima compared to other N-alkyl-N-phenylhydrazines.

| Compound | λmax (nm) | Solvent |

| Phenylhydrazine | ~240, ~280 | Ethanol |

| 1-Methyl-1-phenylhydrazine | 245, 280 | Not specified |

| Predicted for this compound | ~245, ~280 | Ethanol |

Table 4: UV-Vis Absorption Data for Phenylhydrazine and its Derivatives

Computational and Theoretical Investigations of 1 Cyclohexyl 1 Phenylhydrazine

Quantum Chemical Calculations on Electronic Structure and Reactivity of 1-Cyclohexyl-1-phenylhydrazine

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of molecules. ripublication.comnih.gov For compounds structurally related to this compound, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to optimize molecular geometry and compute various electronic properties. ripublication.comchemrxiv.org

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a large gap implies high stability, while a small gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. ripublication.com These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. ripublication.comchemrxiv.org By calculating these values, a theoretical prediction of the molecule's chemical behavior can be established. ripublication.com

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.4 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.8 eV |

| Ionization Potential (I) | -EHOMO | 5.2 eV |

| Electron Affinity (A) | -ELUMO | 0.4 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.4 eV |

| Electronegativity (χ) | (I+A)/2 | 2.8 eV |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a cornerstone of computational chemistry for exploring the mechanisms of chemical reactions. e3s-conferences.orgresearchgate.net It allows for the detailed investigation of potential energy surfaces, enabling the identification of reactants, products, and, crucially, the transition states that connect them. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu

The process of studying a reaction pathway involving this compound would begin with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state structure is performed. ucsb.edu Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector following are employed for this search. ucsb.edu

Once a potential transition state is located, a frequency calculation is performed to verify its nature. scm.com A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. scm.compurdue.edu To confirm that the located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netpurdue.edu The IRC path traces the minimum energy path from the transition state downhill to the reactant and product energy wells. purdue.edu

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | Starting materials (e.g., this compound + Oxidant) | 0.0 | 0 |

| Transition State (TS) | Highest energy point on the reaction path | +25.5 | 1 |

| Products | Final species after the reaction | -15.0 | 0 |

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules like this compound. nih.govmdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.com This approach is ideal for understanding how the molecule samples different shapes or conformations and the transitions between them. mdpi.com

For this compound, two key areas of flexibility are the cyclohexyl ring and the torsion around the N-N and N-C bonds. The cyclohexane (B81311) ring can exist in several conformations, with the 'chair' form being the most stable. nih.gov MD simulations can be used to study the rate and mechanism of the chair-to-chair interconversion, a process that is often too fast to be fully characterized by experimental methods alone. nih.gov Accelerated MD techniques can be employed to enhance the sampling of such rare events, which occur on timescales that might be inaccessible to standard simulations. nih.gov

Furthermore, MD simulations can reveal the preferred orientations of the phenyl and cyclohexyl groups relative to each other. These simulations can identify the most stable, low-energy conformers and quantify the energy barriers separating them. mdpi.com The results of these simulations can be visualized as a potential energy surface or a free energy landscape, which maps the stability of different conformations. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as receptors or enzymes. nih.gov

| Conformation Feature | Description | Relative Stability |

|---|---|---|

| Cyclohexyl Ring | Chair conformation | Most Stable |

| Cyclohexyl Ring | Twist-boat conformation | Higher Energy Intermediate |

| Phenyl Group Orientation | Pseudo-equatorial attachment to the hydrazine (B178648) nitrogen | Typically Preferred |

| Phenyl Group Orientation | Pseudo-axial attachment to the hydrazine nitrogen | Typically Less Preferred |

Prediction of Spectroscopic Parameters for this compound through Computational Methods

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. ripublication.comsciforum.net For this compound, theoretical calculations can provide valuable insights into its vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated by performing a frequency analysis on the optimized molecular geometry. ripublication.com The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. ripublication.com These theoretical spectra are often compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific bonds or functional groups within the molecule. ripublication.com It is important to note that theoretical calculations are typically performed on an isolated molecule in the gas phase, whereas experimental spectra are often recorded in a solid or liquid state. ripublication.com This difference in environment can lead to small, systematic deviations between the calculated and observed frequencies. ripublication.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach on the DFT-optimized structure. sciforum.net The calculated chemical shifts are then compared to experimental values, providing a powerful tool for structural elucidation and verification. sciforum.net

| Vibrational Mode | Theoretical Frequency (cm-1) (DFT/B3LYP) | Experimental Frequency (cm-1) (FT-IR) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3304 | N-H stretching |

| ν(C-H)arom | 3100 | 3050 | Aromatic C-H stretching |

| ν(C-H)aliph | 2950 | 2920 | Aliphatic C-H stretching |

| ν(C=C) | 1610 | 1600 | Aromatic C=C stretching |

QSAR and Cheminformatics Approaches to Structure-Reactivity Relationships of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.gov For analogues of this compound, these methods can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced properties. nih.gov

A QSAR study begins with a dataset of molecules with known activities. researchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Quantum Chemical Descriptors: Derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Topological Descriptors: Based on the 2D graph representation of the molecule.

Geometrical Descriptors: Related to the 3D structure of the molecule.

Physicochemical Descriptors: Such as logP (lipophilicity) and molar refractivity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net The predictive power of the resulting QSAR model is then validated using statistical techniques like cross-validation. researchgate.netresearchgate.net

For instance, a QSAR study on analogues of 1-phenylcyclohexylamine, a structurally similar compound, successfully used DFT-derived descriptors to model their binding affinity to the NMDA receptor. researchgate.netresearchgate.net Such studies can reveal which structural features are most important for a given activity, providing a rational basis for designing more potent or selective molecules. researchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Quantum Chemical | LUMO Energy | Electron accepting ability |

| Quantum Chemical | Dipole Moment | Molecular polarity |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

Structure Reactivity Relationships and Analogues of 1 Cyclohexyl 1 Phenylhydrazine

Impact of Substituent Effects on the Reactivity Profile of 1-Cyclohexyl-1-phenylhydrazine Derivatives

The introduction of substituents onto the phenyl ring of this compound can significantly alter its reactivity. These effects are primarily categorized as electronic effects (inductive and resonance) and can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives.

The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta- or para-) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density on the hydrazine (B178648) nitrogen atoms, enhancing their nucleophilicity. This generally leads to an acceleration of reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones or in the initial step of the Fischer indole (B1671886) synthesis. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogens, reducing their nucleophilicity and thus slowing down such reactions.

The impact of these substituents can be illustrated by considering a hypothetical reaction, such as the formation of a hydrazone with a standard ketone. The relative reaction rates would be expected to follow the trend of the substituent's electronic nature.

Table 1: Hypothetical Relative Reaction Rates for the Formation of Hydrazones from Substituted this compound Derivatives

| Substituent (para-) | Hammett Constant (σp) | Expected Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | > 1 (Increased Rate) |

| -CH₃ | -0.17 | > 1 (Increased Rate) |

| -H | 0.00 | 1 (Reference) |

| -Cl | 0.23 | < 1 (Decreased Rate) |

| -CN | 0.66 | < 1 (Decreased Rate) |

| -NO₂ | 0.78 | < 1 (Decreased Rate) |

A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state. For reactions involving the nucleophilic attack of the hydrazine, a negative ρ value is generally expected.

Comparative Studies with Other Substituted Phenylhydrazines

To understand the unique reactivity of this compound, it is instructive to compare it with other substituted phenylhydrazines, such as phenylhydrazine (B124118) itself and its derivatives with different N-substituents.

Phenylhydrazine vs. This compound:

The primary difference between phenylhydrazine and this compound is the presence of the cyclohexyl group on one of the nitrogen atoms. This substitution has two major consequences:

Steric Hindrance: The bulky cyclohexyl group introduces significant steric hindrance around the substituted nitrogen atom. This can impede the approach of reactants, particularly to the N-1 nitrogen, potentially slowing down reactions that require attack at this position.

Electronic Effect: The cyclohexyl group is an electron-donating group through induction. This increases the electron density on the N-1 nitrogen, which would be expected to enhance its nucleophilicity.

A study on the reaction of various substituted phenylhydrazines with oxyhemoglobin demonstrated that ortho-substituents on the phenyl ring, whether they are electron-donating or -withdrawing, tend to decrease the reaction rate due to steric hindrance spcmc.ac.in. This highlights the significant role that steric bulk plays in the reactivity of substituted hydrazines.

Table 2: Qualitative Comparison of Reactivity in Fischer Indole Synthesis

| Hydrazine Derivative | N-1 Substituent | Steric Hindrance at N-1 | Electronic Effect of N-1 Substituent | Expected Relative Reactivity |

| Phenylhydrazine | -H | Low | - | High |

| 1-Methyl-1-phenylhydrazine (B1203642) | -CH₃ | Moderate | Electron-donating | Moderate to High |

| This compound | -C₆H₁₁ | High | Electron-donating | Moderate |

| 1,1-Diphenylhydrazine | -C₆H₅ | Very High | Electron-withdrawing (inductive) | Low |

This table provides a qualitative comparison based on general principles of steric and electronic effects, as direct comparative kinetic studies for this specific set of compounds are not extensively documented.

The Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, is sensitive to both electronic and steric effects. While the electron-donating nature of the cyclohexyl group in this compound might be expected to facilitate the reaction, the steric bulk can hinder the necessary researchgate.netresearchgate.net-sigmatropic rearrangement, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted phenylhydrazines nih.govnih.gov.

Synthesis and Characterization of Analogues and Homologues of this compound

The synthesis of this compound analogues and homologues allows for a systematic exploration of structure-activity relationships. Analogues can be prepared by introducing substituents on the phenyl ring or by modifying the cyclohexyl group. Homologues can be synthesized by replacing the cyclohexyl group with other cycloalkyl or alkyl groups.

A general and effective method for the preparation of 1-alkyl-1-phenylhydrazines involves the direct alkylation of phenylhydrazine. This can be achieved using an appropriate alkyl halide in the presence of a base to deprotonate the hydrazine, making it more nucleophilic. For instance, the synthesis of 1-cyclohexyl-1-(p-tolyl)hydrazine could be accomplished by reacting p-tolylhydrazine with cyclohexyl bromide in the presence of a suitable base like sodium amide in an inert solvent.

General Synthetic Scheme for 1-Cyclohexyl-1-(substituted phenyl)hydrazines:

Ar-NH-NH₂ + C₆H₁₁-Br + Base → Ar-N(C₆H₁₁)-NH₂ + Base·HBr

where Ar represents a substituted phenyl group.

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, allowing for the identification of the cyclohexyl and phenyl moieties and any substituents. ¹³C NMR is used to determine the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum are characteristic of the hydrazine functional group and typically appear in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Table 3: Expected Spectroscopic Data for Selected Analogues

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound | 7.2-6.8 (m, 5H, Ar-H), 3.5-3.0 (br s, 2H, NH₂), 2.0-1.0 (m, 11H, cyclohexyl-H) | ~150 (Ar-C), ~129, ~119, ~113 (Ar-CH), ~60 (N-CH), ~33, ~26, ~25 (cyclohexyl-CH₂) | ~3300 (N-H stretch) |

| 1-Cyclohexyl-1-(4-methoxyphenyl)hydrazine | 7.0-6.8 (d, 2H, Ar-H), 6.8-6.6 (d, 2H, Ar-H), 3.7 (s, 3H, OCH₃), 3.4-2.9 (br s, 2H, NH₂), 2.0-1.0 (m, 11H, cyclohexyl-H) | ~154 (Ar-C-O), ~144 (Ar-C-N), ~115, ~114 (Ar-CH), ~60 (N-CH), ~55 (OCH₃), ~33, ~26, ~25 (cyclohexyl-CH₂) | ~3300 (N-H stretch) |

| 1-Cyclohexyl-1-(4-nitrophenyl)hydrazine | 8.1 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.8-3.3 (br s, 2H, NH₂), 2.1-1.1 (m, 11H, cyclohexyl-H) | ~155 (Ar-C-N), ~145 (Ar-C-NO₂), ~125, ~112 (Ar-CH), ~61 (N-CH), ~33, ~26, ~25 (cyclohexyl-CH₂) | ~3350 (N-H stretch), ~1520, ~1340 (NO₂ stretch) |

The spectroscopic data in this table are estimations based on typical chemical shifts and vibrational frequencies for the respective functional groups.

Systematic Investigations into the Steric and Electronic Influences of the Cyclohexyl Moiety on Hydrazine Reactivity

The cyclohexyl group is a fascinating substituent due to its dual role in influencing molecular properties. It is conformationally flexible, typically adopting a chair conformation, and its substituents can exist in either axial or equatorial positions, leading to different steric environments.

Steric Influence:

The most significant impact of the cyclohexyl group is its steric bulk. In its stable chair conformation, the cyclohexyl group presents a large steric profile, particularly when attached to a reactive center. This steric hindrance can:

Decrease Reaction Rates: As discussed previously, the bulkiness of the cyclohexyl group can hinder the approach of reactants to the hydrazine nitrogens, thereby slowing down the reaction. This is a classic example of steric hindrance.

Influence Regioselectivity: In reactions where there are multiple possible sites of attack, the steric bulk of the cyclohexyl group can direct the incoming reactant to the less hindered position.

Affect Conformational Equilibria: The presence of the cyclohexyl group can influence the preferred conformation of the entire molecule to minimize steric strain.

The "A-value" of a substituent is a measure of its steric demand, representing the energy difference between the axial and equatorial conformations in a substituted cyclohexane (B81311). While a direct A-value for the -N(Ph)NH₂ group is not available, the A-value for the -NH₂ group is approximately 1.7 kcal/mol, and for the -N(CH₃)₂ group, it is 1.5 kcal/mol. This suggests that the nitrogen-containing substituent prefers an equatorial position on a cyclohexane ring to which it is attached. In this compound, the cyclohexyl group itself is the substituent on the nitrogen. Its large size will significantly influence the geometry around the N-1 nitrogen and its interactions with the phenyl ring and the lone pair of electrons.

Electronic Influence:

The cyclohexyl group is generally considered to be an electron-donating group through an inductive effect (+I effect). This arises from the higher s-character of the sp² hybridized carbon of the phenyl ring compared to the sp³ hybridized carbons of the cyclohexyl ring. The sp³ carbons are more willing to donate electron density. This inductive donation increases the electron density on the N-1 nitrogen atom, which in turn enhances its basicity and nucleophilicity.

However, the electronic effect of the cyclohexyl group is generally weaker than resonance effects from substituents on the phenyl ring. Computational studies on related systems have shown that alkyl groups can have subtle electronic effects on conformational equilibria and intramolecular interactions nih.gov.

Interplay of Steric and Electronic Effects:

In reactions where the transition state is sensitive to steric crowding, the steric hindrance of the cyclohexyl group is likely to be the dominant factor, leading to a decrease in reaction rate.

In reactions that are highly dependent on the nucleophilicity of the hydrazine and where the transition state is not sterically demanding, the electron-donating effect of the cyclohexyl group may lead to a modest rate enhancement compared to an N-aryl substituted hydrazine with an electron-withdrawing group.